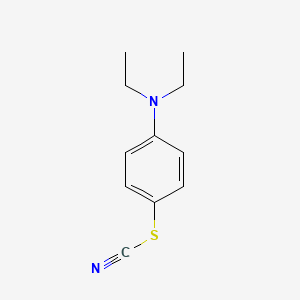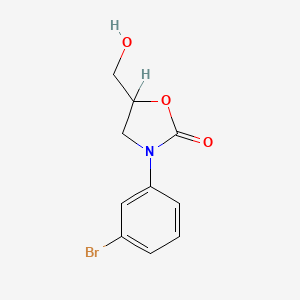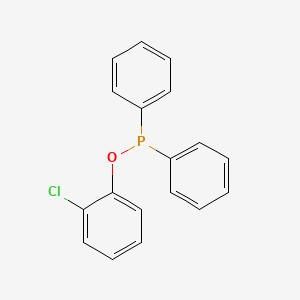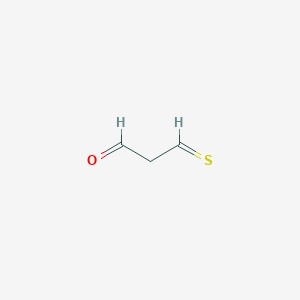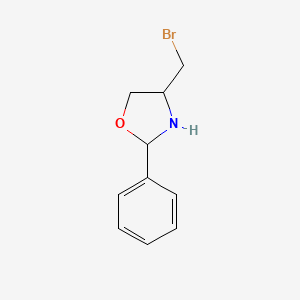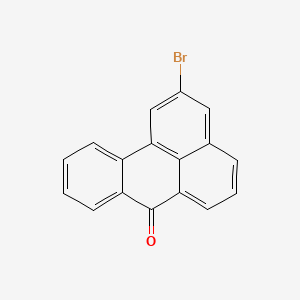
7H-Benz(de)anthracen-7-one, 2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benz(de)anthracen-7-one, 2-bromo- is a brominated derivative of 7H-Benz(de)anthracen-7-one This compound is part of the polycyclic aromatic ketones family, known for their complex ring structures and significant chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracen-7-one, 2-bromo- typically involves the bromination of 7H-Benz(de)anthracen-7-one. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 7H-Benz(de)anthracen-7-one, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the production of the desired mono-brominated product.
Chemical Reactions Analysis
Types of Reactions
7H-Benz(de)anthracen-7-one, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
7H-Benz(de)anthracen-7-one, 2-bromo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Benz(de)anthracen-7-one, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their normal functions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7H-Benz(de)anthracen-7-one: The parent compound without the bromine atom.
7H-Benz(de)anthracen-7-one, 2-chloro-: A chlorinated derivative with similar reactivity.
7H-Benz(de)anthracen-7-one, 2-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
7H-Benz(de)anthracen-7-one, 2-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorinated and iodinated counterparts.
Properties
CAS No. |
65072-55-1 |
|---|---|
Molecular Formula |
C17H9BrO |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-bromobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9BrO/c18-11-8-10-4-3-7-14-16(10)15(9-11)12-5-1-2-6-13(12)17(14)19/h1-9H |
InChI Key |
JLPIRWUZYOQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


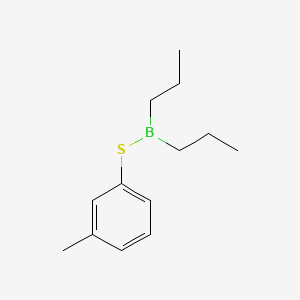

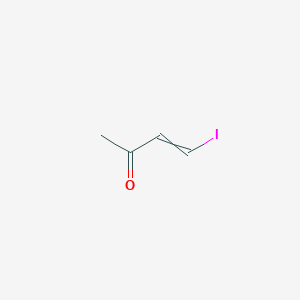

![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
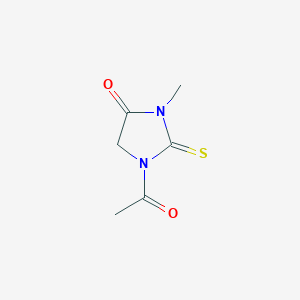
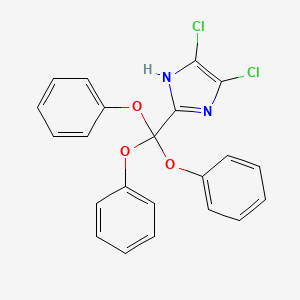
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)
